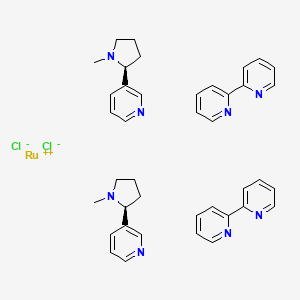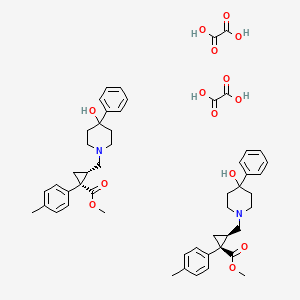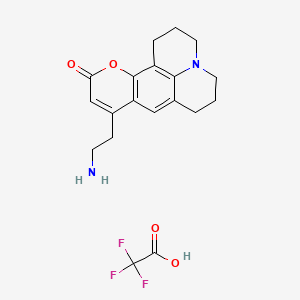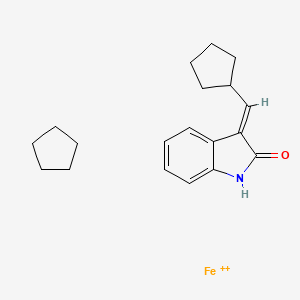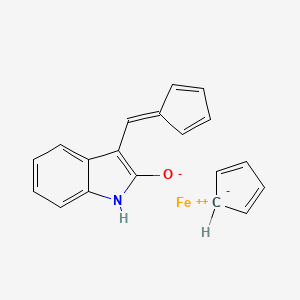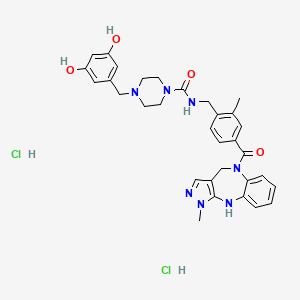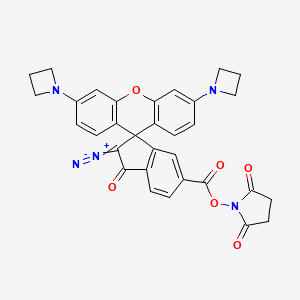
PA-JF549-Nhs
Übersicht
Beschreibung
PA-JF549-Nhs, also known as PA Janelia Fluor 549, SE, is a bright photoactivatable fluorophore . It is a derivative of JF549,SE (JF549,NHS), which is a fluorescent dye .
Synthesis Analysis
PA-JF549-Nhs is a photoactivatable fluorophore of JF549,SE (JF549,NHS). The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .Molecular Structure Analysis
The chemical name of PA-JF549-Nhs is 2,5-Dioxo-1-pyrrolidinyl 3’,6’-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro [1 H -indene-1,9’- [9 H ]xanthene]-6-carboxylate . Its molecular weight is 575.57, and its formula is C 32 H 25 N 5 O 6 .Chemical Reactions Analysis
PA-JF549-Nhs is non-fluorescent until activated at 365 nm. The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .Physical And Chemical Properties Analysis
PA-JF549-Nhs has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm . It is supplied as an NHS ester for coupling to primary amine groups .Wissenschaftliche Forschungsanwendungen
PA Janelia Fluor® 549, SE: A Comprehensive Analysis of Scientific Research Applications: PA Janelia Fluor® 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable dye with an NHS ester reactive group used for labeling primary amines. It is suitable for various scientific research applications due to its properties. Below are detailed sections focusing on six unique applications:
Super Resolution Microscopy (SRM)
PA Janelia Fluor® 549, SE is extensively used in SRM techniques such as dSTORM and STED . These advanced microscopy methods allow scientists to visualize structures at a nanometer scale, surpassing the diffraction limit of light. The dye’s photoactivatable property enables precise spatial control over fluorescence, making it ideal for SRM .
Single Molecule Tracking
In single molecule tracking, researchers can monitor the movement and interaction of individual molecules within cells. PA Janelia Fluor® 549, SE’s bright fluorescence and photoactivation capability facilitate the tracking of molecules in real-time, providing insights into molecular dynamics .
Live Cell Imaging
The compound is well-suited for live cell imaging due to its cell permeability and stability under physiological conditions. It allows researchers to label and visualize cellular components and processes in living cells without compromising cell viability .
Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. PA Janelia Fluor® 549, SE can be used to label cells or components for analysis, providing high-resolution data on cell populations .
Confocal Microscopy
This dye is also suitable for confocal microscopy, where it can be used to obtain high-resolution images of fixed or living cells and tissues. The dye’s properties allow for clear visualization of cellular structures .
Cell Permeability Studies
Due to its cell permeable nature, PA Janelia Fluor® 549, SE can be used in studies investigating the permeability of cellular membranes. This application is crucial in understanding how substances enter and exit cells .
Zukünftige Richtungen
PA-JF549-Nhs is suitable for single molecule tracking and super-resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM . It can be multiplexed with PA Janelia Fluor ® 646, SE to perform two-color sptPALM in live cells with activation at 405 nm .
Relevant Papers PA-JF549-Nhs has been cited in 8 publications . These papers likely provide more detailed information about its synthesis, properties, and applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101675 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxo-1-pyrrolidinyl3',6'-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro[1H-indene-1,9'-[9H]xanthene]-6-carboxylate | |
CAS RN |
1811539-42-0 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



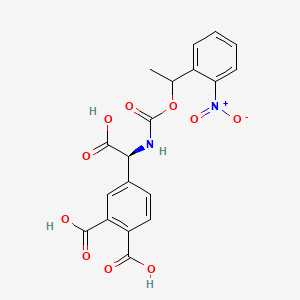
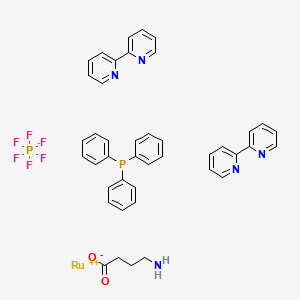
![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)
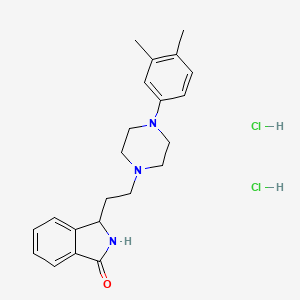

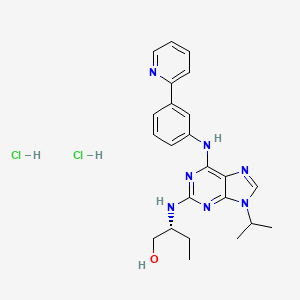

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
